3,5-Dibromo-4-[(2-chloro-6-nitrobenzyl)oxy]benzaldehyde

Catalog No.
S11484161
CAS No.
M.F
C14H8Br2ClNO4
M. Wt
449.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dibromo-4-[(2-chloro-6-nitrobenzyl)oxy]benzald...

Product Name

3,5-Dibromo-4-[(2-chloro-6-nitrobenzyl)oxy]benzaldehyde

IUPAC Name

3,5-dibromo-4-[(2-chloro-6-nitrophenyl)methoxy]benzaldehyde

Molecular Formula

C14H8Br2ClNO4

Molecular Weight

449.48 g/mol

InChI

InChI=1S/C14H8Br2ClNO4/c15-10-4-8(6-19)5-11(16)14(10)22-7-9-12(17)2-1-3-13(9)18(20)21/h1-6H,7H2

InChI Key

IKCTZKVSYPTISU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2Br)C=O)Br)[N+](=O)[O-]

3,5-Dibromo-4-[(2-chloro-6-nitrobenzyl)oxy]benzaldehyde is an organic compound characterized by a complex structure that includes two bromine atoms, a chloro group, and a nitro group. Its molecular formula is C14H9Br2ClO3C_{14}H_9Br_2ClO_3. This compound features a benzaldehyde functional group, which is known for its reactivity in various

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids. Common reagents for this transformation include potassium permanganate and chromium trioxide.
  • Reduction: The nitro group can be reduced to an amine group using catalytic hydrogenation or reducing agents such as tin(II) chloride.
  • Substitution: The bromine atoms can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups depending on the nucleophile used.

The major products formed from these reactions include:

  • Oxidation: 3,5-Dibromo-4-[(2-chloro-6-nitrobenzyl)oxy]benzoic acid.
  • Reduction: 3,5-Dibromo-4-[(2-amino-6-nitrobenzyl)oxy]benzaldehyde.
  • Substitution: Various substituted derivatives based on the nucleophile employed.

Research into the biological activity of 3,5-Dibromo-4-[(2-chloro-6-nitrobenzyl)oxy]benzaldehyde suggests potential applications in medicinal chemistry. The compound may interact with specific biological targets, such as enzymes or receptors, influencing various biochemical pathways. Its nitro group may contribute to its reactivity and ability to participate in redox reactions, making it a candidate for further investigation in drug development.

The synthesis of 3,5-Dibromo-4-[(2-chloro-6-nitrobenzyl)oxy]benzaldehyde typically involves several steps:

  • Bromination of 4-Hydroxybenzaldehyde: Bromine is introduced at the 3 and 5 positions using brominating agents.
  • Formation of the Ether Linkage: The resulting compound reacts with 2-chloro-6-nitrobenzyl bromide in the presence of a base (e.g., potassium carbonate) to form the ether linkage.
  • Purification: The product is purified through techniques such as recrystallization or chromatography to ensure high purity and yield.

3,5-Dibromo-4-[(2-chloro-6-nitrobenzyl)oxy]benzaldehyde has several applications across various fields:

  • Chemical Research: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Biological Studies: Investigated for its potential interactions with biomolecules and its role in modulating biological processes.
  • Pharmaceutical Development: Explored as a pharmacophore in drug design due to its unique structural features.

Studies focusing on the interactions of 3,5-Dibromo-4-[(2-chloro-6-nitrobenzyl)oxy]benzaldehyde with biological systems are crucial for understanding its potential therapeutic effects. Its mechanism of action may involve binding to specific enzymes or receptors, leading to modulation of metabolic pathways. Further research is needed to elucidate these interactions fully.

Several compounds exhibit structural similarities to 3,5-Dibromo-4-[(2-chloro-6-nitrobenzyl)oxy]benzaldehyde:

Compound NameStructural FeaturesUnique Characteristics
3,5-Dibromo-4-nitrosobenzenesulfonic acid sodium saltContains a sulfonic acid group instead of an aldehydeStrong acidic properties
4,5-Dimethoxy-2-nitrobenzyl bromideContains methoxy groupsUsed in similar synthetic applications
3,5-Dibromo-4-(3-methylbenzyl)oxy-benzaldehydeContains a methyl group instead of chloro and nitroDifferent electronic properties due to methyl substitution

Uniqueness

The uniqueness of 3,5-Dibromo-4-[(2-chloro-6-nitrobenzyl)oxy]benzaldehyde lies in its combination of bromine atoms, a chloro group, and a nitro group attached to the benzene ring. This specific arrangement confers distinct chemical properties and reactivity that differentiate it from similar compounds, making it valuable for various synthetic and research applications.

XLogP3

4.7

Hydrogen Bond Acceptor Count

4

Exact Mass

448.84881 g/mol

Monoisotopic Mass

446.85086 g/mol

Heavy Atom Count

22

Dates

Modify: 2024-08-09

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